molecular formula C2H5NO B7798966 Acetaldehyde oxime CAS No. 5780-37-0

Acetaldehyde oxime

Cat. No.: B7798966
CAS No.: 5780-37-0
M. Wt: 59.07 g/mol
InChI Key: FZENGILVLUJGJX-IHWYPQMZSA-N
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Description

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C.
(Z)-acetaldehyde oxime is the (Z)-stereoisomer of this compound.

Scientific Research Applications

  • In the realm of plant physiology, acetaldehyde oxime was initially thought to be a product in nitrate reductase assays of soybean leaves but later research confirmed that nitric oxide, not this compound, is the primary nitrogenous product purged from the assay system (Klepper, 1987).

  • This compound has been studied for its role in photocatalysis. For example, Pd/WO(3) photocatalysts were used to completely oxidize acetaldehyde to CO2 under specific light conditions (Arai et al., 2008).

  • A study on the synthesis of this compound through liquid-phase ammoximation over titanosilicate catalysts showed promising results for its efficient production (Jianghong et al., 2013).

  • Microwave spectroscopy studies have been conducted on this compound to understand its molecular structure and properties (Ohashi et al., 1976; Ohashi et al., 1977).

  • The reaction mechanism of this compound formation from acetaldehyde has been investigated, revealing insights into the catalytic processes involved (Meng et al., 2016).

  • This compound's reduction on platinum surfaces was studied for its electrocatalytic properties, revealing its structure-sensitive nature (Rodríguez et al., 2008).

  • Research on acetaldehyde-induced oxidative stress in human cells highlights its potential toxic effects, which could have implications for understanding the impact of alcohol consumption and metabolic processes (Waris et al., 2020).

  • Green synthesis methods have been explored for this compound production using ammonia oxidation, which could have environmental and industrial significance (Jin et al., 2018).

  • The determination of acetaldehyde and related compounds in liquid chromatography also involves the formation of oximes, indicating its role in analytical chemistry (Pang Yue-man, 2009).

  • The potential for acetaldehyde metabolism in the brain and its implications for understanding alcoholism have also been explored in research (Zimatkin & Deitrich, 1997).

Mechanism of Action

Target of Action

Acetaldehyde oxime, a simple oxime-containing compound, is known to interact with various biological targets. It can act as both an acid and a base due to its acidic proton on the hydroxyl group and the basic nitrogen atom . This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in chemical synthesis .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a series of chemical reactions. In the formation of oximes, the nitrogen atom acts as a nucleophile, competing with oxygen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates . This process is facilitated by the presence of an acid catalyst .

Biochemical Pathways

This compound is involved in several biochemical pathways. One of the key pathways is the formation of oximes from aldehydes or ketones. In this pathway, aldehydes or ketones react with hydroxylamine to form oximes . Another pathway involves the reaction of acetaldehyde with hydroxylamine under heating in the presence of a base . In plants, this compound is involved in the indole-3-acetaldoxime (IAOX) pathway, which is one of the four postulated pathways for tryptophan-dependent indole-3-acetic acid (IAA) biosynthesis .

Pharmacokinetics

It’s known that the compound is highly soluble in water , which could influence its absorption and distribution in biological systems. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of the action of this compound is the formation of oximes from aldehydes or ketones . These oximes are stable compounds that can be used in various chemical syntheses . In addition, the formation of oximes can lead to the production of nitriles, which are important intermediates in the synthesis of various organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of oximes is facilitated by the presence of an acid catalyst . Moreover, the compound may explode or decompose violently during distillation if samples have been previously exposed to the air, which causes the formation of peroxides of various types . Therefore, the action, efficacy, and stability of this compound can be significantly affected by the environmental conditions.

Biochemical Analysis

Biochemical Properties

Acetaldehyde Oxime plays a crucial role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules . For instance, many oximes, including this compound, have been reported to inhibit over 40 different kinases . This interaction with enzymes and proteins significantly influences the biochemical reactions in which this compound is involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in a cellular environment can lead to changes in these cellular processes.

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The molecular mechanism of this compound is a key aspect of its role in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The temporal effects of this compound are an important consideration in its use in biochemical analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Understanding the dosage effects of this compound is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The involvement of this compound in these metabolic pathways is a key aspect of its biochemical properties.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. The transport and distribution of this compound are important factors in its role in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial aspects of its biochemical properties . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound is key to understanding its role in biochemical reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Acetaldehyde oxime can be achieved through the reaction of Acetaldehyde with Hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Acetaldehyde", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or water)" ], "Reaction": [ "Dissolve Hydroxylamine hydrochloride in the solvent", "Add the base to the solution", "Slowly add Acetaldehyde to the solution while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitated Acetaldehyde oxime", "Wash the Acetaldehyde oxime with cold solvent and dry it" ] }

CAS No.

5780-37-0

Molecular Formula

C2H5NO

Molecular Weight

59.07 g/mol

IUPAC Name

(NZ)-N-ethylidenehydroxylamine

InChI

InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2-

InChI Key

FZENGILVLUJGJX-IHWYPQMZSA-N

Isomeric SMILES

C/C=N\O

SMILES

CC=NO

Canonical SMILES

CC=NO

boiling_point

115 °C

Color/Form

Needles
Two crystalline modifications, alpha-form and beta-form

density

0.9656 at 20 °C/4 °C

flash_point

Flash point < 22 °C

melting_point

45 °C
Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form

physical_description

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C.
Two crystalline modifications, alpha and beta;  [Merck Index] Colorless liquid with a pungent odor;  Two crystalline modifications with mp = 12 and 46.5 deg C;  [CAMEO] Liquid;  [IUCLID]

solubility

Very soluble in water
Very soluble in alcohol, ether
Miscible with ethanol, ethe

vapor_pressure

7.71 [mmHg]
9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/;  5.0 mm Hg at 25 °C /Extrapolated to solid/

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of acetaldehyde oxime?

A1: this compound has the molecular formula C₂H₅NO and a molecular weight of 59.07 g/mol. [, ]

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various spectroscopic techniques are used to study this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of the molecule in solution. [, ]
  • Infrared (IR) Spectroscopy: Identifies functional groups and their vibrational modes. [, , ]
  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation. [, ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigates electronic transitions and can be used for quantitative analysis. [, ]

Q3: Can you elaborate on the microwave spectrum and internal rotation barriers of this compound?

A3: Microwave spectroscopy studies on syn- and anti-acetaldehyde oxime-d have provided valuable information on rotational constants, tunneling effects of the methyl group, and the potential barrier hindering internal rotation. The barrier height for the syn isomer was determined to be 1948 cal/mol, while the anti isomer showed a lower barrier of 373 cal/mol. These findings contribute to understanding the conformational dynamics of the molecule. [, ]

Q4: What is the role of this compound in the Beckmann Rearrangement?

A4: this compound serves as a reactant in the Beckmann Rearrangement, a significant reaction in organic chemistry. Computational studies using density functional theory (DFT) have investigated the mechanism of this reaction when catalyzed by H-Faujasite zeolite. The reaction pathway and the influence of methyl substitution on the rate-determining step have been elucidated. These findings contribute to optimizing the reaction conditions and designing efficient catalysts. []

Q5: How does this compound interact with platinum nanoparticles in electrocatalysis?

A5: this compound's reduction on platinum nanoparticle surfaces has been studied using surface-enhanced Raman spectroscopy (SERS). This technique revealed that the reduction is structure-sensitive, occurring preferentially on (111) surface sites of the nanoparticles. DFT calculations suggested that this compound binds to these sites through the nitrogen atom in a top adsorption configuration. This information is crucial for understanding the selectivity of catalytic processes. []

Q6: Can you describe the application of titanosilicate catalysts in the synthesis of this compound?

A6: Titanosilicate catalysts, particularly titanium mordenite (Ti-MOR), have proven to be effective in the clean synthesis of this compound through the ammoximation of acetaldehyde. This liquid-phase process utilizes ammonia and hydrogen peroxide and offers advantages such as high conversion rates and selectivity for the desired oxime product. Compared to other titanosilicate catalysts like TS-1 and Ti-MWW, Ti-MOR exhibits a lower tendency to oxidize acetaldehyde to acetic acid, contributing to its superior performance in this reaction. []

Q7: How does this compound impact nitrification processes?

A7: this compound exhibits inhibitory effects on nitrification, a crucial process in the nitrogen cycle. It has been identified as a moderate inhibitor of nitrification in industrial wastewater treatment. This inhibition can disrupt the biological removal of ammonia from wastewater. Understanding the inhibitory effects of this compound is essential for developing effective wastewater treatment strategies and mitigating its environmental impact. [, ]

Q8: What is the role of this compound in plant biology, particularly auxin regulation?

A8: In rapeseed plants, this compound is involved in the intricate pathway of auxin biosynthesis. Research suggests that the indole this compound (IAOx) pathway plays a key role in auxin production during the transition from vegetative to reproductive growth. Understanding the regulation of auxin biosynthesis is essential for optimizing plant growth and development, particularly in crops like rapeseed. []

Q9: What are the known toxicological effects of this compound?

A9: Reproductive toxicity studies on rats exposed to this compound have shown that high doses can cause hemolytic anemia, a condition characterized by the destruction of red blood cells. Additionally, compensatory extramedullary hematopoiesis and hemosiderosis of the spleen, indicative of stress on the hematopoietic system, were observed. These findings highlight the potential adverse effects of this compound exposure on the blood and spleen. []

Q10: What is the no-observed-adverse-effect level (NOAEL) for this compound in rats?

A10: Based on reproductive toxicity studies, the NOAEL for this compound in rats is estimated to be less than 5 mg/kg/day for the parental generation and 50 mg/kg/day for the F1 generation and reproductive toxicity. These values represent the highest exposure levels at which no adverse effects were observed in the tested animals. []

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